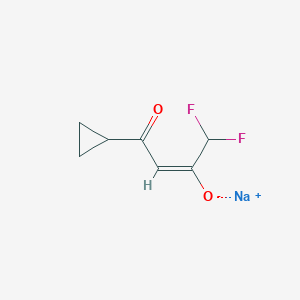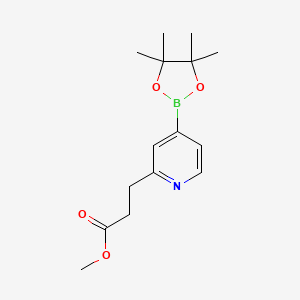
8-((Triisopropylsilyl)ethynyl)naphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((Triisopropylsilyl)ethynyl)naphthalen-1-ol: is an organic compound that features a naphthalene ring substituted with a triisopropylsilyl ethynyl group and a hydroxyl group. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the use of a palladium-catalyzed coupling reaction between a naphthalen-1-ol derivative and a triisopropylsilyl acetylene . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in 8-((Triisopropylsilyl)ethynyl)naphthalen-1-ol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The triisopropylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of naphthaldehydes or naphthones.
Reduction: Formation of naphthalen-1-ol derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Applications De Recherche Scientifique
Chemistry: 8-((Triisopropylsilyl)ethynyl)naphthalen-1-ol is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block in the construction of larger, more complex structures .
Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes and sensors. Its unique structure allows for the attachment of various functional groups that can interact with biological molecules .
Medicine: Research into the medicinal applications of this compound includes its potential use in drug development. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components .
Mécanisme D'action
The mechanism by which 8-((Triisopropylsilyl)ethynyl)naphthalen-1-ol exerts its effects is largely dependent on its functional groups. The hydroxyl group can participate in hydrogen bonding and other interactions, while the triisopropylsilyl ethynyl group can undergo various chemical transformations. These interactions and transformations enable the compound to act as a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
- 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol
- 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalene-1,3-diol
Comparison: While these compounds share similar structural features, such as the triisopropylsilyl ethynyl group and the naphthalene ring, they differ in their substitution patterns and functional groups. The presence of different substituents can significantly impact their chemical reactivity and applications. For example, the presence of a fluorine atom in 7-fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol can enhance its reactivity in certain chemical reactions .
Propriétés
Formule moléculaire |
C21H28OSi |
|---|---|
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
8-[2-tri(propan-2-yl)silylethynyl]naphthalen-1-ol |
InChI |
InChI=1S/C21H28OSi/c1-15(2)23(16(3)4,17(5)6)14-13-19-10-7-9-18-11-8-12-20(22)21(18)19/h7-12,15-17,22H,1-6H3 |
Clé InChI |
IEJUWHNTFCLTNX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C#CC1=CC=CC2=C1C(=CC=C2)O)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



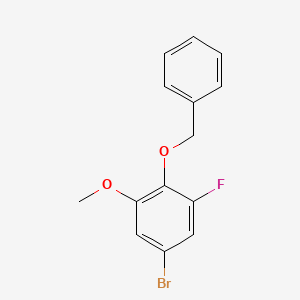
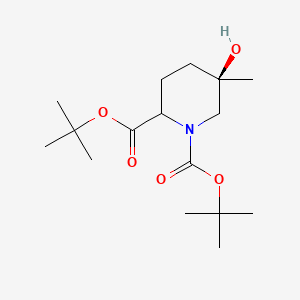
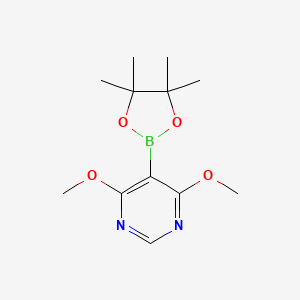
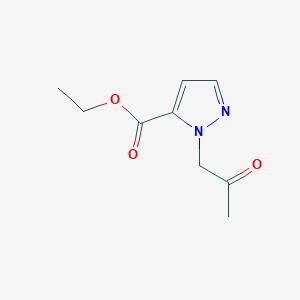

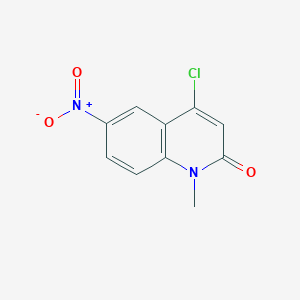
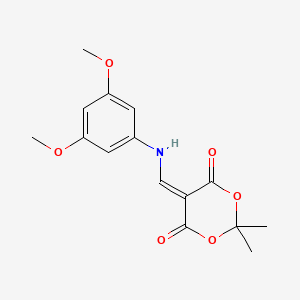

![[(1R)-3-oxocyclopentyl]methyl ethanesulfonate](/img/structure/B13915942.png)
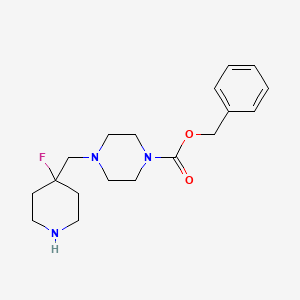
![Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate](/img/structure/B13915956.png)
